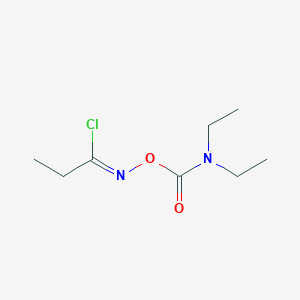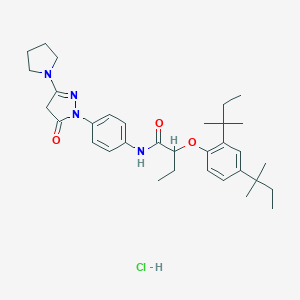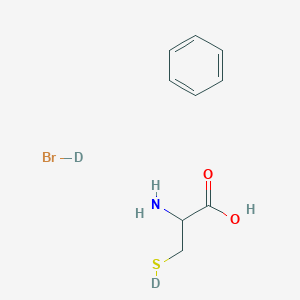
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for many years. DEPC is a derivative of imidazole and is commonly used as a reagent for the modification of RNA and other nucleic acids. DEPC has been shown to be an effective tool for studying the structure and function of RNA molecules, and has been used in a variety of applications, including RNA sequencing, RNA modification analysis, and RNA structure determination.
Mechanism of Action
The mechanism of action of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of the compound with the nucleotide bases in RNA. This compound reacts specifically with the N1 position of adenine and the N7 position of guanine, leading to the formation of modified RNA molecules. The modification of RNA by this compound can have a variety of effects on RNA structure and function, depending on the specific location of the modification within the RNA molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on RNA molecules. The modification of RNA by this compound can lead to changes in RNA structure and function, including changes in RNA stability, RNA-protein interactions, and RNA folding. These effects can be used to study the structure and function of RNA molecules in a variety of biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is its ability to modify RNA molecules in a specific and controlled manner. This compound can be used to modify specific nucleotide bases within RNA molecules, allowing researchers to study the effects of these modifications on RNA structure and function. However, this compound also has some limitations, including its potential toxicity and the fact that it can only modify a limited number of nucleotide bases within RNA molecules.
Future Directions
There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride and RNA biology. One area of research that is currently receiving a lot of attention is the use of this compound for the modification of RNA in vivo. This approach involves the use of modified this compound molecules that can enter cells and modify RNA molecules in a specific and controlled manner. This approach could have a variety of applications, including the development of new RNA-based therapies for a variety of diseases. Other potential future directions for research involving this compound include the development of new methods for RNA sequencing and RNA structure determination, as well as the study of the effects of RNA modifications on gene expression and cellular function.
Conclusion:
In conclusion, this compound is a powerful tool for studying the structure and function of RNA molecules. The compound has been used in a variety of scientific research applications, including RNA sequencing, RNA modification analysis, and RNA structure determination. This compound has a specific mechanism of action, and can modify RNA molecules in a controlled and specific manner. While this compound has some limitations, it remains a valuable tool for RNA biology research, and has many potential future directions for research and development.
Synthesis Methods
The synthesis of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of imidazole with diethyl chlorophosphate, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained by purification through distillation or column chromatography. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Scientific Research Applications
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has been used in a wide range of scientific research applications, particularly in the field of RNA biology. One of the most common uses of this compound is in the modification of RNA molecules. This compound can react with the nucleotide bases in RNA, particularly adenine and guanine, leading to the formation of modified RNA molecules that can be used for a variety of applications, including RNA sequencing and RNA structure determination.
properties
CAS RN |
134871-03-7 |
|---|---|
Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
[(Z)-1-chloropropylideneamino] N,N-diethylcarbamate |
InChI |
InChI=1S/C8H15ClN2O2/c1-4-7(9)10-13-8(12)11(5-2)6-3/h4-6H2,1-3H3/b10-7- |
InChI Key |
AHWRKXVOKXWPEB-YFHOEESVSA-N |
Isomeric SMILES |
CC/C(=N/OC(=O)N(CC)CC)/Cl |
SMILES |
CCC(=NOC(=O)N(CC)CC)Cl |
Canonical SMILES |
CCC(=NOC(=O)N(CC)CC)Cl |
synonyms |
(1-chloropropylideneamino) N,N-diethylcarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)


![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)